molecular formula C9H8BrFO2 B6156899 2-(4-bromo-2-fluorophenyl)propanoic acid CAS No. 1501405-60-2

2-(4-bromo-2-fluorophenyl)propanoic acid

Cat. No.: B6156899
CAS No.: 1501405-60-2
M. Wt: 247.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-fluorophenyl)propanoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₉H₈BrFO₂ (InChI Key: FLAFQUSRGQNQFJ-UHFFFAOYSA-N) . Its structure features a propanoic acid backbone attached to a phenyl ring substituted with a bromine atom at the para position and a fluorine atom at the ortho position. The bromine atom contributes steric bulk and polarizability, while the fluorine atom enhances electron-withdrawing effects, collectively influencing the compound’s reactivity, lipophilicity, and biological interactions. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, particularly in developing anti-inflammatory and antimicrobial agents .

Properties

CAS No.

1501405-60-2

Molecular Formula

C9H8BrFO2

Molecular Weight

247.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-fluorophenyl)propanoic acid typically involves the bromination and fluorination of a phenylpropanoic acid precursor. One common method includes the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Products may include derivatives with different functional groups replacing the bromine or fluorine atoms.

    Oxidation: Products include carboxylates or carbonyl compounds.

    Reduction: Products include alcohols or aldehydes.

Scientific Research Applications

2-(4-bromo-2-fluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-fluorophenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound Name Structural Features Key Differences Biological Activity/Reactivity
2-(4-Chlorophenyl)propanoic acid Chlorine (para) instead of bromine Smaller atomic size, lower polarizability Moderate anti-inflammatory, low antimicrobial activity
2-(4-Fluorophenyl)propanoic acid Fluorine (para) instead of bromine Higher electronegativity, reduced steric bulk Moderate anti-inflammatory activity
2-(4-Iodophenyl)propanoic acid Iodine (para) instead of bromine Larger size, higher lipophilicity Potential solubility challenges; unstudied in provided data

Key Insights :

  • Bromine’s polarizability enhances receptor-binding affinity compared to chlorine .
  • Fluorine’s electronegativity improves metabolic stability but reduces steric interactions .

Positional Isomers and Functional Group Variations

Compound Name Structural Features Key Differences Biological Activity/Reactivity
3-(4-Bromo-2-fluorophenyl)propanoic acid Propanoic acid attached at meta position Altered spatial arrangement Lower similarity score (0.87) vs. target compound
2-Fluoro-2-(2-fluorophenyl)propanoic acid Fluorine on propanoic acid and ortho phenyl Dual fluorination increases lipophilicity Enhanced pharmacological potential
3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid Trifluoromethyl group at ortho position Strong electron-withdrawing effects Increased hydrophobicity and reactivity

Key Insights :

  • Positional isomerism significantly alters biological target interactions .
  • Trifluoromethyl groups amplify electronic effects but may reduce solubility .

Heterocyclic Analogs

Compound Name Structural Features Key Differences Biological Activity/Reactivity
2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid Thiophene ring instead of phenyl Sulfur atom alters electronic properties Unique reactivity in heterocyclic systems

Key Insights :

  • Thiophene-based analogs exhibit distinct electronic properties due to sulfur’s resonance effects .

Key Insights :

  • Bromine’s steric and electronic contributions enhance anti-inflammatory potency compared to chlorine analogs .

Physicochemical Properties

Property 2-(4-Bromo-2-fluorophenyl)propanoic Acid 2-(4-Chlorophenyl)propanoic Acid 2-(4-Fluorophenyl)propanoic Acid
Molecular Weight (g/mol) 243.06 198.61 182.17
Lipophilicity (LogP) Higher (due to Br) Moderate Lower
Electron-Withdrawing Effects Moderate (Br + F) Low (Cl) High (F)

Key Insights :

  • Bromine increases molecular weight and lipophilicity, enhancing membrane permeability .
  • Fluorine’s electronegativity dominates electronic effects in mono-halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.